REACTION_CXSMILES
|
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH3:11][NH:12][O:13][CH3:14].C(N(CC)CC)C.[I-].ClCC1C=CC=C[NH+]=1>C(Cl)Cl>[CH3:14][O:13][N:12]([CH3:11])[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:9] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
906.7 mg
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
4.26 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-chloromethylpyridinium iodide
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[I-].ClCC1=[NH+]C=CC=C1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 25° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
this solution was extracted with 150 ml of 1N hydrochloric acid, 150 ml saturated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (SiO2; 50% ethyl acetate/hexane)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |